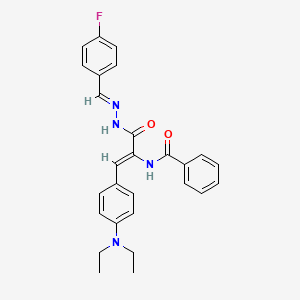
alpha-Benzamido-4-(diethylamino)-N'-(4-fluorobenzylidene)cinnamohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide: is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of multiple functional groups, including an amido group, a diethylamino group, and a fluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of cinnamic acid with hydrazine to form cinnamohydrazide.
Introduction of the benzamido group: The cinnamohydrazide is then reacted with benzoyl chloride to introduce the benzamido group.
Addition of the diethylamino group: The compound is further reacted with diethylamine to introduce the diethylamino group.
Formation of the fluorobenzylidene group: Finally, the compound is reacted with 4-fluorobenzaldehyde to form the fluorobenzylidene group.
Industrial Production Methods
Industrial production of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzamido group, converting it to an amine.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- alpha-Benzamido-4-(diethylamino)-N’-(4-chlorobenzylidene)cinnamohydrazide
- alpha-Benzamido-4-(diethylamino)-N’-(4-methylbenzylidene)cinnamohydrazide
- alpha-Benzamido-4-(diethylamino)-N’-(4-nitrobenzylidene)cinnamohydrazide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide makes it unique compared to its analogs with different substituents. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity.
- Biological Activity : The specific substitution pattern may confer unique biological properties, making it a valuable compound for research in drug development and other applications.
Properties
Molecular Formula |
C27H27FN4O2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H27FN4O2/c1-3-32(4-2)24-16-12-20(13-17-24)18-25(30-26(33)22-8-6-5-7-9-22)27(34)31-29-19-21-10-14-23(28)15-11-21/h5-19H,3-4H2,1-2H3,(H,30,33)(H,31,34)/b25-18-,29-19+ |
InChI Key |
OBGAXDSSMFQFLO-OUPLGOGSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)F)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















